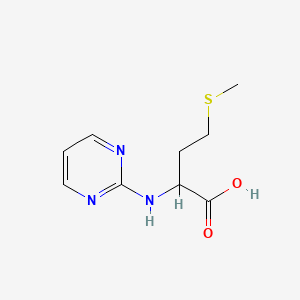
2-ピリミジンメチル-L-メチオニン
概要
説明
N-pyrimidin-2-ylmethionine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine is a cyclic organic compound with a ring structure consisting of four carbon atoms and two nitrogen atoms at positions 1 and 3 N-pyrimidin-2-ylmethionine is characterized by the presence of a pyrimidine ring attached to a methionine moiety, which is an essential amino acid
科学的研究の応用
N-pyrimidin-2-ylmethionine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a probe for investigating enzyme mechanisms.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
N-Pyrimidin-2-ylmethionine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory Pyrimidines are known to have anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that N-Pyrimidin-2-ylmethionine may interact with its targets to modulate their activities, leading to changes in the inflammatory response.
Biochemical Pathways
Pyrimidines are involved in various biochemical pathways. They are critical components of nucleic acids and play a key role in many biochemical processes involving storage and transfer of genetic information
Pharmacokinetics
The pharmacokinetics of a methionine-based anti-cancer drug has been studied, suggesting that similar compounds can be absorbed and metabolized in the body .
Result of Action
Given the known anti-inflammatory effects of pyrimidines , it is likely that this compound may modulate the activities of certain inflammatory mediators, leading to changes in the inflammatory response.
生化学分析
Biochemical Properties
N-pyrimidin-2-ylmethionine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dihydroorotate dehydrogenase, an enzyme involved in pyrimidine metabolism . The nature of these interactions often involves binding to active sites, influencing enzyme activity, and altering metabolic pathways.
Cellular Effects
N-pyrimidin-2-ylmethionine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the mitogen-activated protein kinase and Akt pathways, which are crucial for cell survival and proliferation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of N-pyrimidin-2-ylmethionine involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . This inhibition is crucial for its anti-inflammatory effects. Additionally, N-pyrimidin-2-ylmethionine can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-pyrimidin-2-ylmethionine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-pyrimidin-2-ylmethionine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of N-pyrimidin-2-ylmethionine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell function and reduced inflammation. At higher doses, it can cause toxic or adverse effects. For instance, high doses of N-pyrimidin-2-ylmethionine have been associated with liver toxicity and other adverse reactions in animal studies . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
N-pyrimidin-2-ylmethionine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in pyrimidine metabolism. For example, it can influence the activity of dihydroorotate dehydrogenase, an enzyme critical for the de novo synthesis of pyrimidines . Additionally, N-pyrimidin-2-ylmethionine can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of N-pyrimidin-2-ylmethionine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, N-pyrimidin-2-ylmethionine can be transported into cells via specific amino acid transporters and distributed to various tissues, including the liver and kidneys . Its distribution pattern is crucial for its biological activity and therapeutic potential.
Subcellular Localization
N-pyrimidin-2-ylmethionine exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism . Understanding the subcellular localization of N-pyrimidin-2-ylmethionine is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-pyrimidin-2-ylmethionine typically involves the reaction of pyrimidine derivatives with methionine or its analogs. One common method is the oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one-carbon source . This reaction is efficient, facile, and eco-friendly, tolerating many important functional groups.
Industrial Production Methods
Industrial production of N-pyrimidin-2-ylmethionine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
N-pyrimidin-2-ylmethionine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile involved.
類似化合物との比較
N-pyrimidin-2-ylmethionine can be compared with other pyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine derivatives: Known for their anticancer activity.
4-alkylthio-5-acetyl-1-alkyl(aryl)-6-methyl-1H-pyrimidin-2-ones: Synthesized from the reaction of amino-substituted thio-methylene pentane-2,4-dione with isocyanates.
N-pyrimidin-2-ylmethionine is unique due to its specific structure and the presence of the methionine moiety, which may confer distinct biological activities and chemical reactivity.
特性
IUPAC Name |
4-methylsulfanyl-2-(pyrimidin-2-ylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-15-6-3-7(8(13)14)12-9-10-4-2-5-11-9/h2,4-5,7H,3,6H2,1H3,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBBOWJRDCEIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


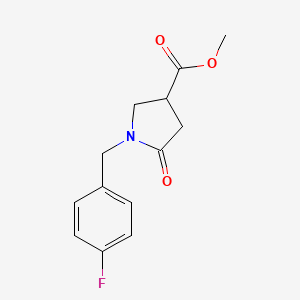
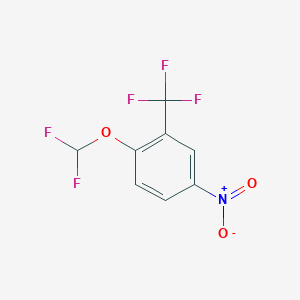
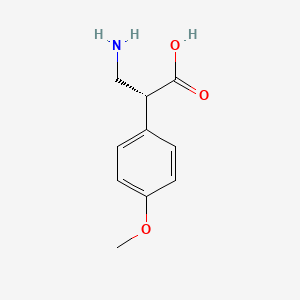
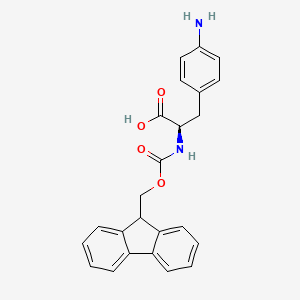
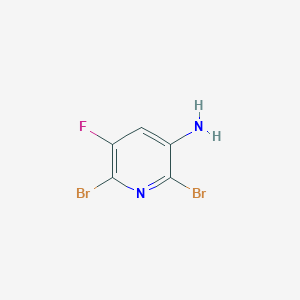

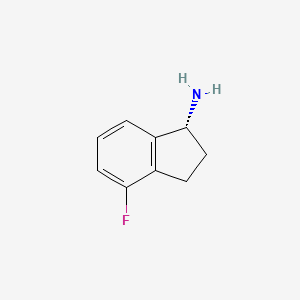
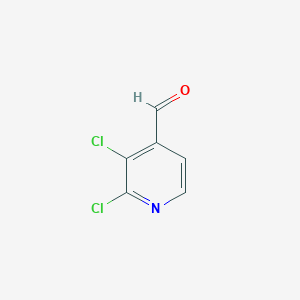

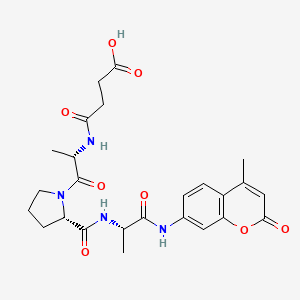
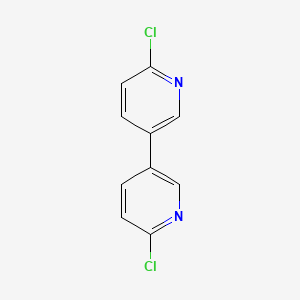

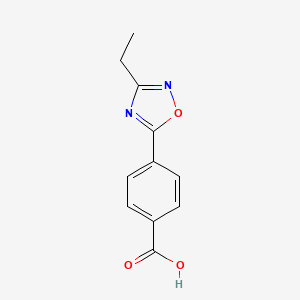
![(R)-N-[1-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1390837.png)
